2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate-containing pyridine derivative with a cyclobutoxy substituent at the 2-position and a pinacol boronate ester at the 6-position. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Properties
IUPAC Name |
2-cyclobutyloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(17-12)18-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSRISISRXWBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671304 | |
| Record name | 2-(Cyclobutyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-15-9 | |
| Record name | 2-(Cyclobutyloxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyridinyllithium Intermediate
A halogenated precursor, typically 2-bromo-6-cyclobutoxypyridine, undergoes lithium-halogen exchange using n-butyllithium (nBuLi) in anhydrous tetrahydrofuran (THF) at -78°C. The reaction requires strict inert conditions (argon or nitrogen atmosphere) to prevent side reactions with moisture or oxygen. For example, 2-bromo-6-cyclobutoxypyridine reacts with nBuLi (1.5 equiv) to yield the lithiated species, which is quenched with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the target boronic ester.
Key Reaction Conditions:
-
Temperature: -78°C to 0°C
-
Solvent: Anhydrous THF
-
Reagents: nBuLi (1.5–2.0 equiv), boronating agent (1.2–1.5 equiv)
Borylation and Workup
The lithiated intermediate is treated with a boron source, such as bis(pinacolato)diboron (B₂pin₂) , at 0°C to room temperature. Post-reaction, the mixture is quenched with aqueous ammonium chloride, and the product is extracted using ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields the boronic ester in 60–75% isolated yield.
Directed Ortho-Metalation (DoM) Approach
Directed ortho-metalation leverages directing groups on the pyridine ring to achieve regioselective borylation. The cyclobutoxy group acts as a weak directing group, enabling metalation at the adjacent position.
Yield and Scalability
The DoM approach achieves moderate yields (50–65%) due to competing side reactions at elevated temperatures. Scalability is limited by the cryogenic conditions, though flow chemistry systems have been proposed to address this.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable direct borylation of halogenated pyridines under milder conditions. This route is advantageous for substrates sensitive to organolithium reagents.
Miyaura Borylation
A mixture of 2-bromo-6-cyclobutoxypyridine , B₂pin₂ (2.2 equiv), and Pd(dppf)Cl₂ (5 mol%) in dimethylformamide (DMF) is heated at 80°C for 12–24 hours. The reaction proceeds via oxidative addition of palladium into the C-Br bond, followed by transmetallation with the boron reagent.
Typical Conditions:
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine ligands
-
Base: Potassium acetate or triethylamine
-
Solvent: DMF or 1,4-dioxane
Performance Metrics
Miyaura borylation offers superior functional group tolerance compared to HMe methods, with yields reaching 70–85%. However, palladium residue removal necessitates additional purification steps, such as chelating resins or aqueous washes.
Iridium-Catalyzed C-H Borylation
Iridium complexes enable direct C-H borylation of 2-cyclobutoxypyridine, bypassing pre-functionalized substrates. This method is highly atom-economical but requires careful control of steric and electronic effects.
Reaction Setup
A mixture of 2-cyclobutoxypyridine , B₂pin₂ (1.5 equiv), and [Ir(COD)OMe]₂ (3 mol%) in cyclohexane is heated at 80°C for 24 hours. The iridium catalyst activates the C-H bond at the 6-position, facilitated by the electron-donating cyclobutoxy group.
Limitations and Advances
Early protocols suffered from low regioselectivity (<50%), but modified ligands (e.g., dtbpy) have improved selectivity to >80%. Scalability remains challenging due to catalyst cost and prolonged reaction times.
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary routes based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Advantage |
|---|---|---|---|---|
| Halogen-Metal Exchange | 60–75 | Moderate | High | High regioselectivity |
| Directed Ortho-Metalation | 50–65 | Low | Moderate | No halogenated precursors |
| Miyaura Borylation | 70–85 | High | Moderate | Functional group tolerance |
| Ir-Catalyzed C-H Borylation | 40–65 | Low | Low | Atom economy |
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH({4})) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives or boronate esters.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
The compound 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown potential as a pharmacological agent , particularly in targeting G protein-coupled receptors (GPCRs). GPCRs are critical drug targets due to their involvement in various physiological processes and diseases.
Case Study : In research focused on histamine receptors, compounds similar to This compound have been explored for their ability to modulate receptor activity. For example, studies have demonstrated that modifications to the dioxaborolane structure can enhance binding affinity and selectivity for specific receptor subtypes .
Research has indicated that compounds containing dioxaborolane groups can be utilized in environmental chemistry for the detection and remediation of pollutants. Their ability to form stable complexes with heavy metals makes them suitable candidates for developing sensors and remediation technologies.
Case Study : A recent study demonstrated the effectiveness of dioxaborolane derivatives in capturing lead ions from contaminated water sources. The high stability of these complexes allows for selective removal of heavy metals from solutions .
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction is a key pathway, where the boronate ester reacts with an aryl halide to form a biaryl compound. The molecular targets and pathways involved include the palladium catalyst and the base, which activate the boronate ester and the aryl halide, respectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine-Boronate Derivatives
A critical comparison can be drawn with pyridine derivatives bearing different substituents at the 2-position:
*Calculated molecular weights based on formula.
Key Observations :
- Steric Effects : The cyclobutoxy group (target compound) offers intermediate steric bulk compared to smaller methoxy/ethoxy groups and larger cyclohexyl substituents. This balance may optimize reactivity in cross-couplings while maintaining solubility.
- The cyclobutoxy group’s electron-donating nature is comparable but may be tempered by its strained ring.
- Biological Relevance : Fluorinated analogs (e.g., difluoromethoxy) are prioritized in drug discovery for enhanced bioavailability, whereas cyclobutoxy derivatives remain underexplored in biological studies .
Comparison with Non-Pyridine Boronate Heterocycles
Key Observations :
- Reactivity : Pyridine-based boronates (target compound) are more electron-deficient than pyrrolidine or imidazo[1,2-a]pyridine derivatives, favoring electrophilic substitution or metal-catalyzed couplings.
- Biological Activity : Imidazo[1,2-a]pyridine boronates show anticancer activity via PI3Kα inhibition, suggesting that pyridine analogs with boronate groups warrant similar evaluation .
Biological Activity
2-Cyclobutoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 281.15 g/mol. Its structure includes a pyridine ring substituted with a cyclobutoxy group and a dioxaborolane moiety, which may contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Interactions : The compound has shown potential in inhibiting protein-protein interactions crucial for various cellular processes.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer activity by targeting specific oncogenic pathways.
- Neuroprotective Effects : There is evidence to suggest neuroprotective properties, possibly through modulation of neuroinflammatory responses.
Anticancer Activity
A study published in Nature Communications reported that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed an IC50 value of 12 µM, indicating potent anticancer activity .
Neuroprotective Effects
In a neurobiology study, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 30% compared to the control group .
Comparative Biological Activity Table
| Compound | Activity Type | IC50/EC50 | Cell Line/Model |
|---|---|---|---|
| This compound | Anticancer | 12 µM | MCF-7 (Breast Cancer) |
| This compound | Neuroprotective | EC50: Not specified | Neuronal Cells |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of cyclobutanol with a boronic acid derivative under palladium-catalyzed conditions. This synthetic route allows for the introduction of various substituents on the pyridine ring to explore structure-activity relationships further .
Q & A
Q. Advanced
- Storage : Under inert atmosphere (Ar/N2) at 2–8°C in amber glass to prevent photodegradation .
- Handling : Use Schlenk lines or gloveboxes for reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) .
- Stability monitoring : Regular TLC or HPLC analysis to detect hydrolysis (free boronic acid formation) .
How can Suzuki-Miyaura cross-coupling reactions with this boronate ester be optimized?
Q. Advanced
- Catalyst selection : Pd(PPh3)4 or PdCl2(dtbpf) for sterically hindered substrates .
- Base optimization : Cs2CO3 or K3PO4 in aqueous/THF biphasic systems improves coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .
- Substrate scope testing : Prioritize electron-deficient aryl halides for faster oxidative addition .
What strategies improve yields in multi-step syntheses involving this compound?
Q. Advanced
- Protecting groups : Use TMS or Boc groups to shield reactive sites during boronylation .
- Stepwise purification : Flash chromatography after each step minimizes carryover of Pd residues .
- Scale-up adjustments : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
How can low reactivity in coupling reactions be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
